N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a chemical compound with the molecular formula C17H15NO4 It is known for its unique structure, which includes a methoxyphenyl group and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves the reaction of 2-methoxybenzylamine with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 70°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the dioxoisoindoline moiety.
2-acetamidoanisole: Similar in structure but with different functional groups.
Benzimidazole derivatives: Contain similar aromatic structures but differ in their specific substituents and functional groups.
Uniqueness
N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its combination of the methoxyphenyl group and the dioxoisoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-1,3-dioxoisoindol-5-yl]acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)18-11-7-8-12-13(9-11)17(22)19(16(12)21)14-5-3-4-6-15(14)23-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
XMVNCORYPHJXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.